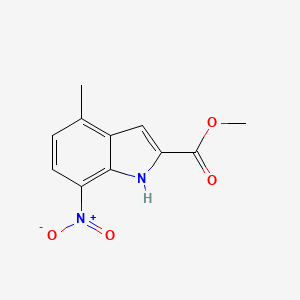

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Description

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 1956355-82-0) is a nitro-substituted indole derivative with a methyl ester group at position 2 and a methyl substituent at position 2. Its molecular formula is C₁₁H₁₀N₂O₄, and it has a molecular weight of 234.21 g/mol . It is stored at -80°C or -20°C to maintain stability, with a recommended shelf life of 6 months or 1 month, respectively .

Properties

IUPAC Name |

methyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6-3-4-9(13(15)16)10-7(6)5-8(12-10)11(14)17-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRMZXFSKCGQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate typically involves the nitration of 4-methylindole followed by esterification. One common method includes the reaction of 4-methylindole with nitric acid to introduce the nitro group at the 7-position. This is followed by the esterification of the resulting 7-nitro-4-methylindole with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Reduction: 4-methyl-7-amino-1H-indole-2-carboxylate.

Substitution: 3-bromo-4-methyl-7-nitro-1H-indole-2-carboxylate.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of methyl 4-methyl-7-nitro-1H-indole-2-carboxylate is in the development of antiviral agents, particularly against HIV. Research has shown that derivatives of indole-2-carboxylic acid, which include this compound, can inhibit the activity of HIV integrase, an enzyme crucial for viral replication.

Case Study: Integrase Inhibition

A study demonstrated that an indole derivative significantly inhibited integrase activity with an IC50 value of 3.11 μM. The binding mode analysis revealed interactions between the indole structure and the active site of integrase, suggesting that modifications to the indole scaffold could enhance antiviral efficacy .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Integrase inhibition |

| Optimized derivative (17a) | 3.11 | Enhanced binding interactions |

Anti-platelet Aggregation

Another application of this compound is in the synthesis of derivatives aimed at inhibiting platelet aggregation. Research has indicated that certain substituted indole derivatives exhibit potent anti-platelet activity.

Case Study: Anti-platelet Activity

In a study evaluating various indole carbohydrazide derivatives, compounds demonstrated up to 100% inhibition of platelet aggregation induced by adenosine diphosphate and collagen. These findings highlight the potential of indole derivatives in cardiovascular therapies .

| Compound | % Inhibition | Induced By |

|---|---|---|

| 6g | 100 | Arachidonic acid |

| 3m | 100 | Collagen |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, including those related to viral replication processes.

Case Study: SARS-CoV-2 Inhibition

Recent research focused on synthesizing esters derived from indole compounds to inhibit SARS-CoV-2's main protease (3CLpro). The synthesized compounds exhibited promising antiviral activity, indicating that modifications to the indole structure can lead to effective inhibitors against emerging viruses .

| Compound | Target Enzyme | Activity |

|---|---|---|

| Ester derivative (7d) | SARS-CoV-2 3CLpro | Inhibitory activity observed |

Mechanism of Action

The mechanism of action of Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 61149-52-8)

- Structural Differences : Replaces the methyl ester with an ethyl ester (C₁₂H₁₂N₂O₄; MW: 248.23 g/mol) .

- Slightly higher molecular weight (248.23 vs. 234.21) may reduce solubility in polar solvents .

- Applications : Similar research applications but with distinct pharmacokinetic profiles due to ester group differences .

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9)

- Structural Differences : Lacks the 4-methyl substituent (C₁₁H₁₀N₂O₄; MW: 234.21 g/mol) .

- Similar solubility to the target compound but differing in crystal packing due to substituent arrangement .

- Synthesis : Nitration of ethyl indole-2-carboxylate, contrasting with the target compound’s synthesis requiring regioselective methylation .

4-Methyl-7-nitro-1H-indole-2-carboxylic Acid (CAS: 289483-79-0)

Ethyl 7-methoxy-4-nitro-1H-indole-2-carboxylate (CAS: N/A)

- Structural Differences : Methoxy group at position 7 instead of nitro (C₁₂H₁₂N₂O₅; MW: 264.24 g/mol) .

- Impact on Properties :

Key Data Comparison Table

Biological Activity

Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group at the 7-position and a methyl group at the 4-position of the indole ring, contributing to its unique chemical properties. The presence of these substituents can significantly influence the compound's biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of various indole derivatives, including this compound. For instance, a related study demonstrated that indole derivatives exhibited promising antiproliferative activity against multiple cancer cell lines, with GI50 values indicating effective inhibition of cell growth. The following table summarizes key findings related to the antiproliferative activity of various indole derivatives:

| Compound | Cell Line | GI50 (nM) | Remarks |

|---|---|---|---|

| This compound | MCF-10A | TBD | Potential for further investigation |

| Compound IV | A-549 | 104 ± 10 | Reference compound |

| Compound Va | MCF-7 | 26 ± 2 | Notably potent |

| Compound Vb | Panc-1 | 59 ± 5 | Moderate activity |

The GI50 values indicate that this compound may have comparable antiproliferative effects to other potent indole derivatives, warranting further investigation into its efficacy and mechanism of action .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with key cellular pathways involved in cancer proliferation. For example, certain indole derivatives inhibit integrase activity in HIV, suggesting potential antiviral properties alongside anticancer effects . The interaction with metal ions within enzyme active sites has also been noted, indicating a possible chelation mechanism that could disrupt critical enzymatic functions.

Antimicrobial Activity

In addition to its antiproliferative effects, this compound may exhibit antimicrobial properties. A study examining various alkaloids reported promising antibacterial and antifungal activities among related compounds. The structure–activity relationship (SAR) analysis indicated that substitutions on the phenyl ring significantly influenced antimicrobial potency . While specific data on this compound's antimicrobial activity is limited, its structural similarities to effective antimicrobial agents suggest potential efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activities of indole derivatives:

- Case Study on Antiproliferative Effects : A study evaluated a series of indole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the indole structure could enhance potency against specific cancer types, emphasizing the importance of structural optimization in drug development .

- Antiviral Activity Investigation : Research into the antiviral properties of indoles has shown that certain derivatives can inhibit viral integrase, suggesting that this compound may also possess similar activities worth exploring .

- Antimicrobial Screening : A comprehensive screening of various alkaloids revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies could include this compound to assess its potential in this area .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate, and how can purity be ensured?

- Methodology : The compound can be synthesized via condensation reactions using indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with appropriate reagents (e.g., nitro-substituted alkyl halides) in acetic acid with sodium acetate as a catalyst. Recrystallization from a DMF/acetic acid mixture improves purity .

- Key Parameters :

- Temperature: Reflux conditions (100–120°C).

- Solvent: Acetic acid for protonation and solubility.

- Catalyst: Sodium acetate for pH control.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Keep in airtight containers at –20°C to prevent nitro-group degradation. Avoid exposure to light or moisture .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Follow P301/P330+P331 (IF SWALLOWED: rinse mouth, do NOT induce vomiting) and P501 (dispose via certified waste handlers) protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:

Data Collection : High-resolution synchrotron radiation for nitro-group electron density mapping.

Refinement : Apply anisotropic displacement parameters for methyl and nitro groups.

Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Approach :

- Target Selection : Prioritize indole-based targets (e.g., kinase inhibitors, DNA intercalators) based on structural analogs like antitumor indole alkaloids .

- Assay Design :

- In vitro: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- In silico: Molecular docking (AutoDock Vina) to predict binding affinity to tubulin or topoisomerase II .

Q. How can mechanistic studies elucidate the reactivity of the nitro group in this compound?

- Experimental Design :

- Reduction Studies : Catalytic hydrogenation (Pd/C, H2) to convert nitro to amine, monitored via TLC or HPLC.

- Kinetic Analysis : UV-Vis spectroscopy to track nitro-group reactions under varying pH/temperature .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocols :

- NMR : 1H/13C NMR in DMSO-d6 to assign methyl (δ 2.5 ppm) and nitro (δ 8.1–8.3 ppm) groups.

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO2 asymmetric stretch ~1520 cm⁻¹).

- Mass Spec : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .

Key Research Gaps

- Contradictions : and report varying yields (65–78%) for similar syntheses, suggesting solvent choice (DMF vs. acetic acid) impacts reactivity. Further optimization is needed.

- Unresolved Issues : The role of the methyl group in modulating biological activity remains underexplored. Comparative studies with 4-H analogs are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.